Monodentate vs. Bidentate Coordination: Chelation Impossibility Confirmed by Structural Data
X-ray crystallographic analysis of metal complexes derived from 2-(diphenylphosphino)aniline confirms the formation of a five-membered chelate ring with bite angles of 81–85°, whereas the 1,3-disposition of donors in 3-(diphenylphosphino)aniline renders such chelation geometrically impossible [1]. No structurally characterized chelate complex of the meta isomer has been reported; all reported complexes involve either monodentate P-coordination or bridging modes [2].
| Evidence Dimension | Chelate ring formation ability |
|---|---|
| Target Compound Data | Chelation impossible (donors in meta position) |
| Comparator Or Baseline | 2-(Diphenylphosphino)aniline: forms 5-membered chelate ring (bite angle ~81–85°) |
| Quantified Difference | Binary: chelating vs. non-chelating |
| Conditions | Solid-state X-ray crystallography; solution NMR |
Why This Matters
This binary structural constraint determines whether a researcher selects the ortho or meta isomer based on the need for chelate stabilization in catalytic cycles.
- [1] Hounjet, L. J. et al. (2010) Inorg. Chem., 49(9), 4288–4300. View Source
- [2] SciFinder/Reaxys substructure search result indicating absence of structurally characterized chelate complexes of 3-(diphenylphosphino)aniline. View Source
